

Cell line specific responses to YM-58483 treatment

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Compound of Interest

Compound Name: YM-58483

Cat. No.: B1682358

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Technical Support Center: YM-58483

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **YM-58483**, a potent inhibitor of store-operated Ca²⁺ entry (SOCE).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **YM-58483**?

A1: **YM-58483**, also known as BTP2, is a selective and potent inhibitor of store-operated Ca²⁺ entry (SOCE).^{[1][2]} It specifically targets and blocks the Ca²⁺ release-activated Ca²⁺ (CRAC) channels, which are crucial for sustained Ca²⁺ influx in non-excitable cells following the depletion of intracellular calcium stores.^{[1][3][4]} The CRAC channel is composed of STIM1, an endoplasmic reticulum Ca²⁺ sensor, and Orai1, a plasma membrane Ca²⁺ channel protein.^{[3][5][6]}

Q2: In which solvents can I dissolve **YM-58483**?

A2: **YM-58483** is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q3: What is the recommended storage condition for **YM-58483**?

A3: **YM-58483** should be stored at +4°C for short-term use.^[1] For long-term storage, it is recommended to store the compound at -20°C, which can be effective for up to one year.^[7]

Q4: How does **YM-58483** affect different cell lines?

A4: **YM-58483** has been shown to have varying effects on different cell lines, primarily due to its role as a SOCE inhibitor. It potently inhibits IL-2 production in Jurkat T lymphocytes and suppresses cytokine production and proliferation of T cells.^{[1][4]} In RBL-2H3 rat basophilic leukemia cells, it inhibits histamine release and leukotriene production.^{[7][8]} The specific response and effective concentration can vary depending on the expression and functional importance of CRAC channels in the cell line of interest.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Inconsistent or no inhibition of Ca ²⁺ influx.	1. Incorrect drug concentration: The IC ₅₀ can vary significantly between cell lines. 2. Cell line insensitivity: The cell line may not rely heavily on SOCE for Ca ²⁺ signaling. 3. Degraded YM-58483: Improper storage may have led to compound degradation.	1. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 2. Verify the expression and function of STIM1 and Orai1 in your cell line. 3. Ensure the compound has been stored correctly at +4°C (short-term) or -20°C (long-term).
Precipitation of YM-58483 in culture medium.	Low solubility in aqueous solutions: YM-58483 is highly hydrophobic.	1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to maintain solubility. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Briefly vortex the diluted solution before adding it to the cells.
Observed cytotoxicity at expected effective concentrations.	1. Off-target effects: At higher concentrations, YM-58483 may have off-target effects. 2. Cell line sensitivity: Some cell lines may be more sensitive to the compound or the solvent.	1. Use the lowest effective concentration determined from your dose-response experiments. 2. Include a vehicle control (e.g., DMSO) to assess the effect of the solvent on cell viability. 3. Reduce the treatment duration if possible.
Variability in results between experiments.	1. Inconsistent cell passage number: Cellular responses can change with increasing passage number. 2. Differences in cell density: The number of cells can influence	1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure consistent cell seeding density across all experiments.

the effective concentration of
the inhibitor.

Quantitative Data

Table 1: IC50 Values of **YM-58483** in Various Cell Lines and Assays

Cell Line/System	Assay	IC50 Value (nM)	Reference
Jurkat T cells	Thapsigargin-induced Ca2+ influx	100	[1][4]
Human T-cells	T-cell proliferation (MLR)	330	[7][9]
RBL-2H3 (rat basophilic leukemia)	DNP antigen-induced histamine release	460	[7][8]
RBL-2H3 (rat basophilic leukemia)	DNP antigen-induced leukotriene production	310	[7][8]
Human peripheral blood cells	PHA-stimulated IL-5 production	125	[7][8]
Human peripheral blood cells	PHA-stimulated IL-13 production	148	[7][8]

Experimental Protocols

Protocol 1: Measurement of Store-Operated Ca2+ Entry (SOCE)

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fura-2.

Materials:

- Cells of interest

- Fura-2 AM
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
- Thapsigargin (SERCA inhibitor)
- **YM-58483**
- DMSO
- Fluorescence plate reader or microscope

Procedure:

- Cell Seeding: Seed cells on a black, clear-bottom 96-well plate and culture overnight.
- Fura-2 Loading:
 - Prepare a Fura-2 AM loading solution (e.g., 2 μ M Fura-2 AM with 0.02% Pluronic F-127 in HBSS with Ca²⁺).
 - Wash cells once with HBSS with Ca²⁺.
 - Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
 - Wash cells twice with HBSS with Ca²⁺.
- Baseline Measurement:
 - Add HBSS without Ca²⁺ to the cells.
 - Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for 1-2 minutes.
- Store Depletion and Inhibition:

- Add **YM-58483** at the desired concentration (or DMSO for control) and incubate for 5-10 minutes.
- Add thapsigargin (e.g., 1-2 μM) to deplete intracellular Ca^{2+} stores and record the fluorescence for 5-10 minutes. This will cause a transient increase in $[\text{Ca}^{2+}]_i$ due to release from the ER.
- Measurement of SOCE:
 - Add HBSS containing Ca^{2+} (e.g., final concentration of 2 mM Ca^{2+}) to the wells.
 - Measure the sustained increase in fluorescence for 10-15 minutes. The increase in the presence of extracellular Ca^{2+} after store depletion represents SOCE.
- Data Analysis:
 - Calculate the ratio of Fura-2 fluorescence (340/380 nm).
 - Normalize the data to the baseline fluorescence.
 - Compare the amplitude of the sustained Ca^{2+} influx between **YM-58483**-treated and control cells.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of **YM-58483** on cell viability and proliferation.

Materials:

- Cells of interest
- Complete culture medium
- **YM-58483**
- DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

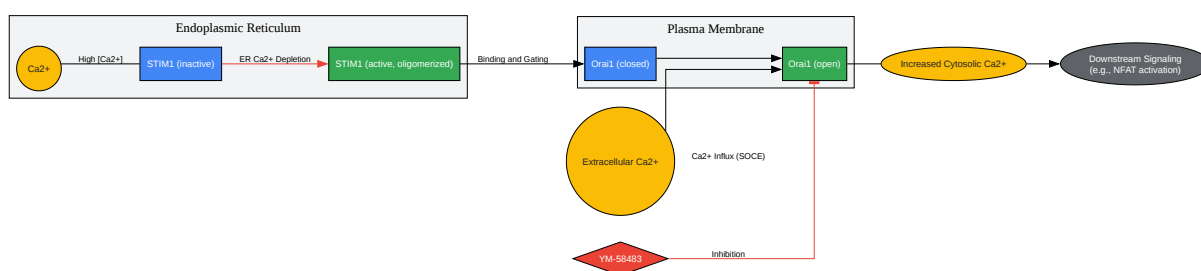
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plate
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment:
 - Prepare serial dilutions of **YM-58483** in complete culture medium.
 - Replace the medium in the wells with the medium containing different concentrations of **YM-58483** (and a vehicle control).
 - Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - Add MTT solution to each well (final concentration of approximately 0.5 mg/mL).
 - Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization:
 - Carefully remove the medium.
 - Add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with no cells).

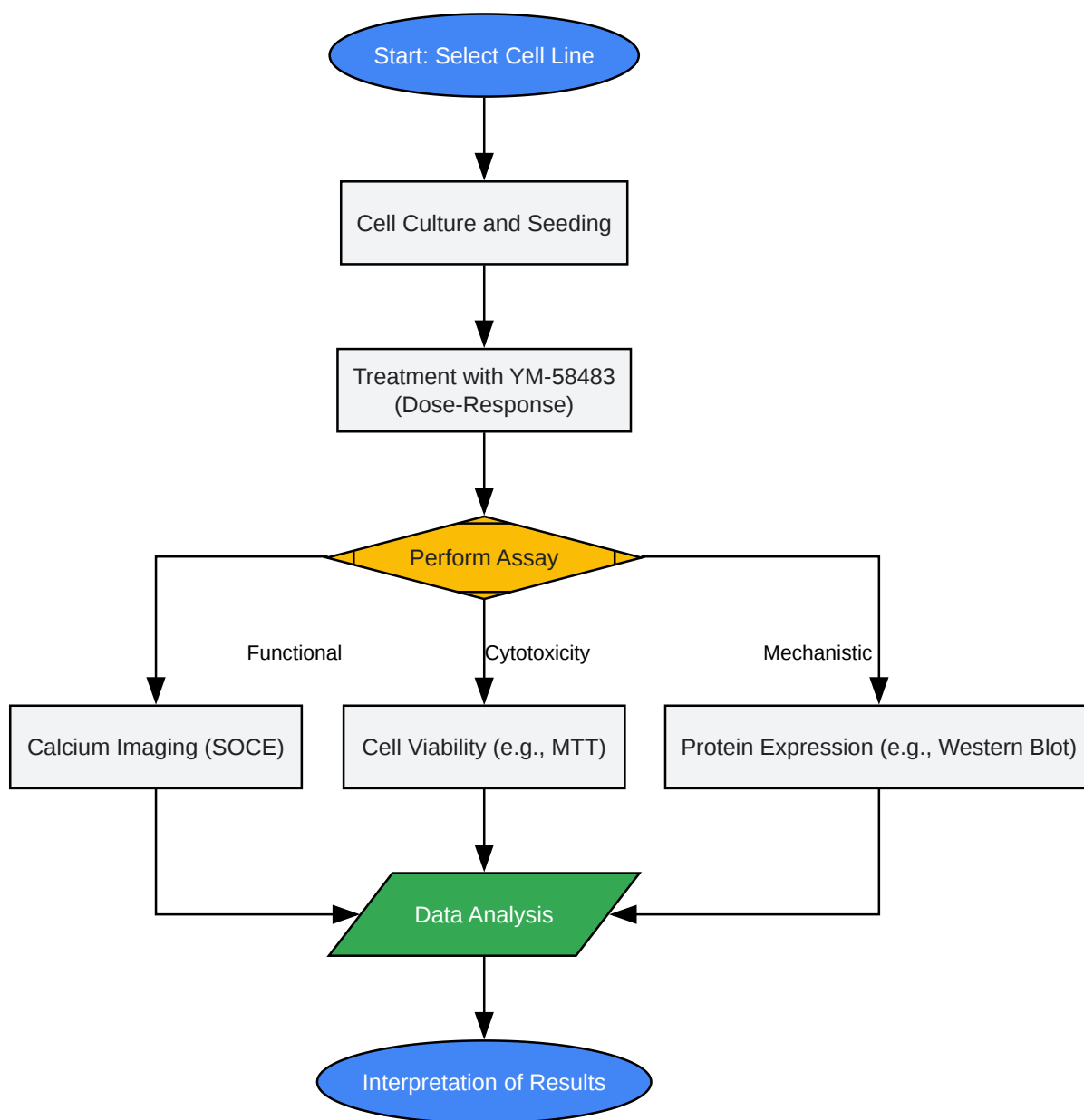
- Express the results as a percentage of the vehicle-treated control.
- Plot the percentage of viability against the log of the **YM-58483** concentration to determine the IC50 value.

Visualizations



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Caption: STIM1-Orai1 signaling pathway and the inhibitory action of **YM-58483**.



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Caption: General experimental workflow for assessing **YM-58483** effects.

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